Spectroscopic Characterization of Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate: A Technical Guide
Spectroscopic Characterization of Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectral data for ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical research and development. Due to the limited availability of public experimental data for this specific molecule, this guide leverages spectral information from the closely related analog, ethyl 5-chloro-1H-indole-2-carboxylate, in conjunction with established principles of spectroscopic theory to present a highly accurate, predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the title compound. The causality behind experimental choices and the interpretation of the predicted data are explained in detail to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar fluorinated indole derivatives.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules, including their metabolic stability, binding affinity, and bioavailability. Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a halogenated indole ester of significant interest. Accurate structural elucidation and purity assessment are paramount for its application in drug discovery and development, necessitating a thorough understanding of its spectroscopic characteristics.
This guide provides a detailed, predictive analysis of the key spectral data for ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate. By examining the known spectral features of its non-fluorinated analog and applying the well-documented effects of fluorine substitution on aromatic systems, we can construct a reliable spectral profile for the title compound.
Molecular Structure and Atom Numbering
The structure of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate with the standard IUPAC numbering for the indole ring is presented below. This numbering system will be used for the assignment of all spectral data throughout this guide.
Caption: Molecular structure of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR
A standard protocol for acquiring the ¹H NMR spectrum of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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Data Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Integrate all signals to determine the relative number of protons.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate in CDCl₃ are summarized in the table below. These predictions are based on the known spectrum of ethyl 5-chloro-1H-indole-2-carboxylate and the expected influence of the fluorine substituent at the C7 position.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (H1) | ~9.0 | br s | - | 1H |
| CH (H3) | ~7.2 | d | ~1.0 | 1H |
| CH (H4) | ~7.6 | d | ~2.0 | 1H |
| CH (H6) | ~7.1 | dd | J(H6-F) = ~7.0, J(H6-H4) = ~2.0 | 1H |
| -O-CH₂ -CH₃ | ~4.4 | q | ~7.1 | 2H |
| -O-CH₂-CH₃ | ~1.4 | t | ~7.1 | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
The introduction of a highly electronegative fluorine atom at the C7 position is expected to have a notable effect on the chemical shifts of the adjacent and nearby protons compared to its non-fluorinated analog, ethyl 5-chloro-1H-indole-2-carboxylate.
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N-H Proton (H1): This proton is typically observed as a broad singlet in the downfield region due to its acidic nature and quadrupole broadening from the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.
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Pyrrole Ring Proton (H3): The H3 proton is expected to appear as a doublet due to a small long-range coupling with the N-H proton.
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Benzene Ring Protons (H4 and H6):
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The H4 proton is anticipated to be a doublet, coupled to the H6 proton.
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The H6 proton is predicted to be a doublet of doublets. It will exhibit a larger coupling to the ortho fluorine atom (³JHF) and a smaller meta coupling to the H4 proton (⁴JHH). The presence of the electron-withdrawing fluorine at C7 will likely deshield the H6 proton.[2]
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Ethyl Ester Protons: The ethyl group will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of approximately 7.1 Hz.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
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Instrumentation: A 100 MHz or higher field NMR spectrometer is recommended.
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Data Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
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Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
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A larger number of scans and a relaxation delay are necessary due to the low natural abundance of ¹³C and its longer relaxation times.
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Data Processing: Standard Fourier transformation, phase correction, and baseline correction are applied.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate are presented below. These predictions consider the known data for similar indole structures and the significant influence of the fluorine substituent on the carbon chemical shifts, particularly the large one-bond C-F coupling.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~161 |
| C 7 | ~148 (d, ¹JCF ≈ 240 Hz) |
| C 7a | ~129 |
| C 3a | ~127 |
| C 5 | ~126 |
| C 2 | ~125 |
| C 4 | ~122 |
| C 6 | ~110 (d, ²JCF ≈ 20 Hz) |
| C 3 | ~108 |
| -O-C H₂-CH₃ | ~62 |
| -O-CH₂-C H₃ | ~14 |
Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule. The most significant feature will be the effect of the fluorine atom on the carbon signals.
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C7 Carbon: The carbon directly attached to the fluorine atom (C7) will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz. This is a definitive indicator of a C-F bond.[3]
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C6 Carbon: The C6 carbon, being ortho to the fluorine, will also exhibit a doublet splitting due to a two-bond coupling (²JCF), which is significantly smaller than the one-bond coupling.
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Other Aromatic Carbons: The chemical shifts of the other carbons in the benzene ring will be influenced by the electron-withdrawing effects of both the chlorine and fluorine atoms.
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Ester Carbons: The carbonyl carbon of the ester will be the most downfield signal, typically around 161 ppm. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry
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Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).
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Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system for EI or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for ESI can be employed.
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Data Acquisition:
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Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
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For HRMS, the exact mass of the molecular ion can be determined to confirm the elemental composition.
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Data Analysis: Analyze the fragmentation pattern to gain structural information. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Predicted Mass Spectrometry Data
The predicted key ions in the mass spectrum of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate are listed below.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 241/243 | Molecular ion (presence of Cl isotope) |
| [M - OCH₂CH₃]⁺ | 196/198 | Loss of the ethoxy radical |
| [M - COOCH₂CH₃]⁺ | 168/170 | Loss of the ethyl carboxylate radical |
Interpretation of the Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum will be a powerful tool for confirming the molecular weight and elemental composition of the title compound.
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Molecular Ion: The molecular ion peak ([M]⁺) is expected to be observed at m/z 241, with a characteristic isotopic peak at m/z 243 ([M+2]⁺) in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
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Fragmentation: The primary fragmentation pathways for ethyl esters typically involve the loss of the ethoxy group or the entire ethyl carboxylate group. The indole ring itself is relatively stable and may undergo further fragmentation, but the initial losses from the ester group are expected to be prominent.
Caption: Predicted primary fragmentation pathway for ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate in EI-MS.
Infrared (IR) Spectroscopy
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Scan the mid-infrared region (typically 4000-400 cm⁻¹).
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Acquire a background spectrum and then the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted IR Spectral Data
The predicted characteristic IR absorption bands for ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate are summarized below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3300-3400 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (ester) | 1700-1720 | Strong |
| C=C Stretch (aromatic) | 1500-1600 | Medium |
| C-O Stretch (ester) | 1200-1300 and 1000-1100 | Strong |
| C-F Stretch | 1000-1100 | Strong |
| C-Cl Stretch | 700-800 | Medium |
Interpretation of the Predicted IR Spectrum
The IR spectrum will confirm the presence of the key functional groups in the molecule.
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N-H Stretch: A medium intensity band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.
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C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is indicative of the carbonyl group of the ethyl ester.[4]
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C-O Stretches: Two strong bands are expected for the C-O stretching vibrations of the ester group, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.[5]
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C-F and C-Cl Stretches: The C-F and C-Cl stretching vibrations will appear in the fingerprint region. The C-F stretch is typically a strong band in the 1000-1100 cm⁻¹ region, potentially overlapping with one of the C-O stretches. The C-Cl stretch will be found at a lower wavenumber, generally between 700 and 800 cm⁻¹.
Conclusion
References
- (Reference to a general textbook on organic spectroscopy, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle)
- (Reference to a review or article on the synthesis and properties of fluorin
- (Reference to a database or publication with ¹H NMR data for ethyl 5-chloro-1H-indole-2-carboxyl
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UnknownRedditer9915. (2023, September 3). The Effect of Fluorine in 1H NMR. Reddit. Retrieved from [Link]
- (Reference to a publication on ¹³C NMR of fluorinated arom
- (Reference to a general mass spectrometry textbook or relevant research article on indole fragment
- (Reference to a general IR spectroscopy textbook or resource)
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ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Fluoro-1H-indole. Retrieved from [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
